6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Overview
Description
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C15H16ClNO . Its molecular weight is 261.75 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 261.75 . Other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Chemical Reactions and Synthesis Applications :
- 4-Dicyanomethylene-2-phenyl-4H-1-benzopyran reacts with primary amines to form derivatives, which can be hydrolyzed to yield pyridine and pyridone derivatives. This reaction showcases the compound's utility in synthesizing complex chemical structures (Reynolds, Vanallan, & Petropoulos, 1970).
- In another study, compounds structurally related to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride demonstrated antimicrobial and anticoccidial activities. This suggests its potential use in synthesizing bioactive molecules (Georgiadis, 1976).
Pharmacological and Biomedical Research :
- A novel synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, an intermediate in licofelone synthesis, shows the compound's importance in developing new pharmaceutical agents. Licofelone is an anti-inflammatory drug undergoing clinical trials, highlighting the compound's relevance in drug development (Rádl et al., 2009).
Antimicrobial and Antifungal Activities :
- Research indicates that certain derivatives of this compound have significant antimicrobial activities. This could lead to the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Potential in Neuroprotective Agents :
- KR-31543, a derivative, is a new neuroprotective agent for ischemia-reperfusion damage, underlining the compound's importance in developing treatments for neurological conditions (Kim et al., 2002).
Properties
IUPAC Name |
6-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBKTMFPTBPUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-31-8 | |
Record name | 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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